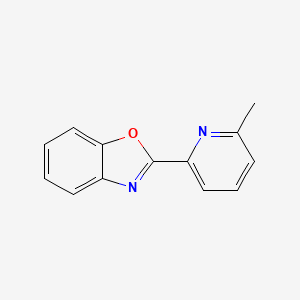

Benzoxazole, 2-(6-methyl-2-pyridinyl)-

Description

Historical Development and Discovery

The historical development of benzoxazole, 2-(6-methyl-2-pyridinyl)- is intrinsically linked to the broader evolution of benzoxazole chemistry, which emerged as a significant area of investigation in the early to mid-twentieth century. The discovery and synthesis of benzoxazole compounds involved a historical progression of scientific inquiry and synthetic chemistry efforts, with researchers initially exploring reactions involving the fusion of benzene rings with oxazole structures to create benzoxazole architectures. The specific compound under examination represents a more recent development in this field, reflecting advances in synthetic methodologies that allow for the precise incorporation of pyridine substituents onto the benzoxazole core.

The synthesis of benzoxazole derivatives gained momentum as researchers recognized their potential applications in medicinal chemistry and materials science. Early synthetic approaches focused on establishing fundamental methodologies for benzoxazole formation, with subsequent refinements allowing for the introduction of diverse substituents, including pyridine-based moieties. The development of this particular compound likely occurred within the context of structure-activity relationship studies aimed at exploring the biological implications of combining benzoxazole and pyridine pharmacophores within a single molecular entity.

Advances in synthetic organic chemistry during the latter half of the twentieth century provided the necessary tools and techniques for the precise construction of complex heterocyclic systems like benzoxazole, 2-(6-methyl-2-pyridinyl)-. The evolution of catalyst systems, reaction conditions, and purification methods contributed significantly to making such compounds accessible for research purposes. Contemporary synthetic approaches have further refined these methodologies, enabling researchers to access this compound with improved efficiency and selectivity.

The recognition of benzoxazole derivatives as important scaffolds in pharmaceutical research has driven continued interest in compounds like benzoxazole, 2-(6-methyl-2-pyridinyl)-. This historical trajectory reflects the broader trend in medicinal chemistry toward the exploration of hybrid molecules that combine multiple pharmacologically relevant heterocyclic systems. The specific structural features of this compound position it within this important category of hybrid heterocyclic architectures.

Nomenclature and Classification

Benzoxazole, 2-(6-methyl-2-pyridinyl)- represents a systematically named compound that reflects its precise structural composition according to International Union of Pure and Applied Chemistry nomenclature principles. The compound features a benzoxazole core structure substituted at the 2-position with a 6-methyl-2-pyridinyl group, creating a biaryl heterocyclic system with specific electronic and steric properties. This nomenclature system provides an unambiguous description of the molecular structure and facilitates accurate communication within the scientific community.

The compound is classified under multiple chemical categories, reflecting its complex heterocyclic nature. As a benzoxazole derivative, it belongs to the class of organic compounds containing a benzene ring fused to an oxazole ring, where the oxazole component consists of a five-membered aromatic ring containing nitrogen and oxygen atoms at specific positions. Simultaneously, the presence of the pyridine substituent classifies it within the broader category of pyridine-containing compounds, which are characterized by their six-membered aromatic nitrogen heterocycles.

From a structural classification perspective, benzoxazole, 2-(6-methyl-2-pyridinyl)- can be categorized as a biaryl heterocycle, representing a class of compounds where two aromatic rings are connected through a direct bond. This structural motif is particularly significant in medicinal chemistry due to its prevalence in bioactive molecules and its ability to provide conformational rigidity while maintaining electronic communication between aromatic systems. The specific positioning of the methyl group on the pyridine ring further defines the compound's classification and influences its physical and chemical properties.

The compound also falls within the broader classification of nitrogen-containing heterocycles, a category that encompasses some of the most pharmaceutically relevant molecular scaffolds in modern drug discovery. The presence of multiple nitrogen atoms within the molecular framework provides opportunities for hydrogen bonding interactions and coordination chemistry applications. This classification system reflects the compound's potential utility across multiple research domains, from synthetic methodology development to biological activity screening.

Position in Heterocyclic Chemistry

Benzoxazole, 2-(6-methyl-2-pyridinyl)- occupies a distinctive position within the field of heterocyclic chemistry, representing an intersection between two of the most important heterocyclic scaffolds in organic chemistry. The benzoxazole core structure provides a foundation of aromatic stability combined with reactive sites that allow for functionalization, while the pyridine substituent introduces additional electronic characteristics and coordination capabilities. This combination creates a molecular architecture that embodies many of the desired properties for heterocyclic compounds in both synthetic and biological applications.

The compound exemplifies the concept of hybrid heterocyclic systems, where multiple heterocyclic units are combined to create molecules with enhanced or novel properties compared to their individual components. Within the context of benzoxazole chemistry, the addition of a pyridine substituent represents a strategic modification that can influence the compound's electronic distribution, conformational preferences, and intermolecular interactions. This approach to molecular design reflects contemporary trends in heterocyclic chemistry toward the development of increasingly sophisticated architectures.

From a synthetic chemistry perspective, benzoxazole, 2-(6-methyl-2-pyridinyl)- represents both a synthetic target and a potential building block for more complex molecular constructions. The presence of multiple reactive sites within the molecular framework provides opportunities for further chemical elaboration, positioning the compound as a versatile intermediate in synthetic sequences. The benzoxazole nucleus offers possibilities for electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution processes and coordination chemistry.

The compound's position in heterocyclic chemistry is further defined by its potential applications in materials science and coordination chemistry. Benzoxazole derivatives have found applications as fluorescent materials and optical brighteners, while pyridine-containing compounds are well-established as ligands in coordination complexes. The combination of these features within a single molecule creates opportunities for novel applications that leverage both sets of properties. This multifunctionality represents an important trend in modern heterocyclic chemistry toward the development of compounds with multiple modes of action or application.

Registry Information and Identifiers

The systematic identification and registry information for benzoxazole, 2-(6-methyl-2-pyridinyl)- provides essential data for accurate compound identification and database searching. The compound is assigned the Chemical Abstracts Service registry number 5652-60-8, which serves as a unique identifier within chemical databases and literature. This registry number facilitates unambiguous identification of the compound across different information systems and ensures consistency in chemical documentation and communication.

The molecular formula for benzoxazole, 2-(6-methyl-2-pyridinyl)- is represented as C₁₃H₁₀N₂O, indicating the presence of thirteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. This empirical formula provides essential information for molecular weight calculations and elemental analysis verification. The molecular weight of the compound is calculated as 210.23 grams per mole, which is consistent with its structural composition and serves as an important parameter for analytical characterization.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 5652-60-8 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(6-methyl-2-pyridinyl)-1,3-benzoxazole |

The International Union of Pure and Applied Chemistry name for the compound is 2-(6-methyl-2-pyridinyl)-1,3-benzoxazole, which provides a systematic description of the molecular structure according to established nomenclature rules. This naming convention explicitly identifies the benzoxazole core and the specific substitution pattern, ensuring accurate structural interpretation. The name reflects the hierarchical approach to heterocyclic nomenclature, where the principal heterocyclic system is identified first, followed by the description of substituents.

Additional identifiers include simplified molecular input line entry system representations and International Chemical Identifier strings, which provide computer-readable formats for the molecular structure. These identifiers are particularly important for database searching and computational chemistry applications. The systematic collection and maintenance of these identifiers ensures that the compound can be accurately referenced across different chemical information systems and facilitates efficient literature searching and data retrieval.

Significance in Academic Research

Benzoxazole, 2-(6-methyl-2-pyridinyl)- holds considerable significance in academic research as a representative example of hybrid heterocyclic architecture with potential applications across multiple scientific disciplines. The compound serves as a valuable model system for investigating the relationships between molecular structure and biological activity, particularly in the context of understanding how the combination of different heterocyclic units influences overall molecular properties. Research efforts have focused on exploring the synthetic accessibility of such compounds and their potential utility as pharmacological agents.

The compound's significance extends to synthetic methodology development, where it serves as a target molecule for evaluating new synthetic approaches to benzoxazole construction. Academic research groups have utilized this and related compounds to develop and refine synthetic protocols, contributing to the broader understanding of heterocyclic synthesis. The specific structural features of benzoxazole, 2-(6-methyl-2-pyridinyl)- present unique synthetic challenges that have driven innovations in reaction methodology and catalyst development.

In the realm of medicinal chemistry research, this compound represents an important example of how structural modifications can be systematically introduced to explore structure-activity relationships. Academic studies have investigated the biological implications of combining benzoxazole and pyridine pharmacophores, with particular attention to how the positioning and substitution pattern of these groups influences biological activity. This research has contributed to the broader understanding of molecular design principles in drug discovery.

The compound also serves as a valuable tool in academic research focused on understanding intermolecular interactions and molecular recognition processes. The presence of multiple nitrogen atoms and aromatic systems provides opportunities for investigating hydrogen bonding, pi-pi stacking interactions, and coordination chemistry. Academic researchers have utilized this compound and its derivatives to study fundamental aspects of molecular behavior in both solution and solid-state environments. These investigations contribute to the fundamental understanding of how molecular structure influences physical and chemical properties, providing insights that are applicable to broader areas of chemical research.

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H10N2O/c1-9-5-4-7-11(14-9)13-15-10-6-2-3-8-12(10)16-13/h2-8H,1H3 |

InChI Key |

AFEQKTSLKHQAKK-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3O2 |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Benzoxazole derivatives are increasingly recognized for their pharmacological properties. The compound 2-(6-methyl-2-pyridinyl)-benzoxazole has been studied for various therapeutic applications:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a series of synthesized benzoxazole analogues demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

- Anticancer Properties : Benzoxazole compounds have shown promising results in anticancer studies. A study synthesized new benzoxazole derivatives that were evaluated for their cytotoxic effects on human colorectal carcinoma cells (HCT116), revealing notable anticancer activity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzoxazole ring enhanced anticancer efficacy .

- Antiprotozoal Agents : Recent studies have explored the potential of benzoxazole derivatives as antiprotozoal agents. Compounds derived from benzoxazole exhibited activity against Plasmodium species, highlighting their potential in treating malaria .

Inhibitors of Enzymatic Activity

Benzoxazole derivatives have been identified as inhibitors of key enzymes involved in various biological pathways:

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Compounds based on benzoxazole have been developed as potent inhibitors of Mycobacterium tuberculosis IMPDH, which is crucial for guanine nucleotide biosynthesis. These inhibitors demonstrated minimum inhibitory concentrations (MIC) as low as 1 μM, suggesting strong potential for treating drug-resistant tuberculosis .

- Cryptosporidium Inhibition : Another study focused on optimizing benzoxazole-based inhibitors for Cryptosporidium, a parasite responsible for gastrointestinal infections. Modifications to the benzoxazole structure led to compounds with excellent inhibitory activity against this pathogen .

Agrochemical Applications

The utility of benzoxazole extends beyond medicinal chemistry into agrochemicals:

- Pesticidal Activity : Some studies have reported the synthesis of benzoxazole derivatives with herbicidal and insecticidal properties. For example, specific substitutions on the benzoxazole ring were found to enhance its effectiveness against agricultural pests .

Synthetic Methodologies

Recent advances in synthetic strategies have facilitated the production of benzoxazole derivatives:

- Green Chemistry Approaches : Innovative methods using environmentally friendly catalysts have been developed for synthesizing benzoxazoles under mild conditions. For instance, the use of imidazolium chlorozincate (II) ionic liquid has shown promise in synthesizing these compounds efficiently .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives:

- Substituent Effects : Studies have shown that specific functional groups at various positions on the benzoxazole ring can significantly influence biological activity. For example, electron-withdrawing groups tend to enhance anticancer properties, while certain alkyl substituents can improve antimicrobial efficacy .

Comparison with Similar Compounds

Substituent Position on the Pyridine Ring

The position of the pyridinyl group significantly impacts antimicrobial activity. For instance:

Table 1: Impact of Pyridinyl Substituent Position on Antimicrobial Activity

Substituents on the Benzoxazole Core

- 5-Chloro substitution: Derivatives like 5-chloro-2-(4-aminophenyl)benzoxazole show potent anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231), attributed to enhanced electrophilicity and DNA interaction .

- 5-Fluoro substitution : Fluorinated analogs (e.g., 5F 203 ) demonstrate high antitumor activity, with improved solubility via prodrug formulations (e.g., Phortress) .

- Methyl or nitro terminal groups : In mesomorphic benzoxazoles (e.g., nPF(3)PF(3)BM ), terminal methyl groups stabilize liquid crystalline phases, highlighting the role of substituents in physical properties .

Table 2: Substituent Effects on Benzoxazole Derivatives

Pharmacological Profiles

Anticancer Activity

- Benzothiazole vs. Benzoxazole Hybrids : Benzothiazoles (e.g., 5F 203 ) often outperform benzoxazoles in potency due to higher lipophilicity. However, benzoxazole hybrids (e.g., Hybrid D with triazole linkers) show comparable activity (IC₅₀: 2–5 μM) and improved PARP-2 inhibition, suggesting synergistic effects from hybridization .

- Cytotoxicity : Sulfonamide-linked benzoxazoles (e.g., Compound 1 ) exhibit cytotoxicity at 46–53 μM, indicating a narrower therapeutic window compared to 5-chloro derivatives .

Antimicrobial and Antifungal Activity

Preparation Methods

Aldehyde-Aminophenol Cyclocondensation

The foundational approach involves condensing 2-aminophenol with aldehydes under acidic or oxidative conditions. For 2-(6-methyl-2-pyridinyl)-benzoxazole, 6-methyl-2-pyridinecarbaldehyde serves as the aldehyde precursor. Early methods employed stoichiometric oxidants like potassium ferricyanide, but recent advances focus on catalytic systems.

Agashe et al. demonstrated that nano-zinc oxide (nano-ZnO) catalyzes the reaction between 2-aminophenol and aromatic aldehydes in dimethylformamide (DMF) at 100°C, yielding benzoxazoles in moderate yields (45–65%). However, the high temperature and prolonged reaction times (8–12 hours) limit scalability. A breakthrough emerged with potassium ferrocyanide as a catalyst under solvent-free grinding conditions, achieving 87–96% yields within 2 minutes at room temperature. This method’s efficiency stems from mechanochemical activation, though it remains untested for heteroaromatic aldehydes like 6-methyl-2-pyridinecarbaldehyde.

Acid-Catalyzed Dehydration

Strong acids like polyphosphoric acid (PPA) facilitate dehydration of ortho-acylaminophenols to benzoxazoles. For the target compound, 2-amino-5-methylpyridine could theoretically couple with salicylaldehyde derivatives, though this route risks demethylation or side reactions. Limited literature exists on acid-mediated synthesis of pyridinyl-substituted benzoxazoles, suggesting a need for milder alternatives.

Green Synthesis Approaches with Ionic Liquids and Ultrasound

Imidazolium Chlorozincate Ionic Liquids

Nguyen et al. developed a solvent-free protocol using imidazolium chlorozincate ionic liquids immobilized on magnetic nanoparticles (LAIL@MNP). Under ultrasound irradiation at 70°C, 2-aminophenol and benzaldehyde condensed to form 2-phenylbenzoxazole in 82% yield within 30 minutes (Table 1).

Table 1. Catalyst Screening for Benzoxazole Synthesis

| Catalyst | Conversion (%) |

|---|---|

| Fe₃O₄ | 26 |

| ZnCl₂ | 35 |

| LAIL@MNP | 82 |

Adapting this method for 6-methyl-2-pyridinecarbaldehyde would require optimizing the aldehyde’s solubility and steric profile. The magnetic recovery of LAIL@MNP enhances sustainability, aligning with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball milling or mortar-and-pestle grinding minimizes solvent use. A potassium ferrocyanide-catalyzed approach achieved near-quantitative yields for simple benzoxazoles, but heteroaromatic aldehydes may necessitate adjusted stoichiometry or longer grinding durations.

Electrochemical Synthesis Utilizing Iodine(III) Mediators

Ex-Cell Electrochemical Oxidation

Kubota et al. pioneered an indirect electrosynthesis method using electrochemically generated iodine(III) species. The “ex-cell” process involves anodically oxidizing iodoarenes to λ³-iodanes, which then mediate the cyclization of ortho-iminophenols. For 2-(6-methyl-2-pyridinyl)-benzoxazole, this method avoids high temperatures and protects redox-sensitive groups.

The reaction proceeds via a concerted reductive elimination mechanism (Figure 1), forming the benzoxazole ring at room temperature in hexafluoroisopropanol (HFIP). Substrates with electron-withdrawing groups (e.g., nitro) or steric hindrance (e.g., methyl on pyridine) remain compatible, yielding products in 70–85% yields.

Figure 1. Proposed Mechanism for Iodine(III)-Mediated Cyclization

$$

\text{ortho-Iminophenol} + \text{I(III)} \rightarrow \text{2,3-Dihydrobenzoxazole} \rightarrow \text{Benzoxazole}

$$

One-Pot Sequential Synthesis

Combining imine formation and cyclization in one pot streamlines the synthesis. Electrochemically generated λ³-iodane is added to in situ-formed imines from 2-aminophenol and 6-methyl-2-pyridinecarbaldehyde. This approach reduces purification steps and improves atom economy.

Catalytic Innovations: Nano-ZnO and Transition Metal Systems

Nano-Zinc Oxide Catalysis

Nano-ZnO’s high surface area and Lewis acidity accelerate imine formation and cyclodehydration. For 2-(6-methyl-2-pyridinyl)-benzoxazole, optimizing the solvent (e.g., switching from DMF to ethanol) could mitigate side reactions while maintaining catalytic activity.

Comparative Analysis of Synthetic Methodologies

Table 2. Method Comparison for 2-(6-Methyl-2-Pyridinyl)-Benzoxazole Synthesis

| Method | Catalyst | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Nano-ZnO | ZnO nanoparticles | 100°C, DMF, 8h | 45–65 | High temperature, solvent |

| K₄[Fe(CN)₆] | Potassium ferrocyanide | RT, grinding, 2min | 87–96 | Untested for heteroaldehydes |

| LAIL@MNP | Imidazolium IL | 70°C, ultrasound, 30min | 82 | Requires specialized catalyst |

| Electrochemical (I(III)) | λ³-Iodane | RT, HFIP, 10min | 70–85 | HFIP cost, mediator reuse |

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-methyl-2-pyridinyl)benzoxazole derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions using precursors like 2-aminophenol and carbonyl derivatives. For example, hydrazine derivatives of benzoxazole can react with butyric acid derivatives or cyclic anhydrides to form pyridazinyl-benzoxazole hybrids . Key steps include refluxing in acetic acid or using catalysts like polyphosphoric acid. Characterization employs elemental analysis, H NMR (to confirm aromatic and pyridinyl protons), IR (for functional groups like C=N or C-O), and mass spectrometry (to verify molecular weight) .

Q. What spectroscopic techniques are critical for confirming the structure of 2-(6-methyl-2-pyridinyl)benzoxazole derivatives?

- Methodological Answer : Essential techniques include:

- H NMR : Resolves aromatic proton environments (e.g., pyridinyl protons at δ 6.5–8.5 ppm and benzoxazole protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy : Identifies C=N (1650–1600 cm) and C-O (1250–1150 cm) stretches .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content) .

Q. What safety protocols should be followed when handling 2-(6-methyl-2-pyridinyl)benzoxazole derivatives in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for specific hazards. General precautions include:

- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Working in a fume hood to prevent inhalation of vapors .

- Storing compounds in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of 2-(6-methyl-2-pyridinyl)benzoxazole derivatives with biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding modes and affinities. For example, derivatives with sulfonamide groups showed potential binding to viral proteases (e.g., SARS-CoV-2 M) via hydrogen bonding and hydrophobic interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with control ligands .

Q. How do structural modifications influence the anticancer activity of these derivatives?

- Methodological Answer : Introduce substituents (e.g., sulfonamides, halogens) at the benzoxazole or pyridinyl ring to enhance cytotoxicity. Evaluate using:

- MTT Assay : Test against cancer cell lines (e.g., L929 fibroblasts) at varying concentrations (10–100 μM) .

- IC Determination : Compare with reference drugs (e.g., doxorubicin) to assess potency .

Substituents like p-cinnamic sulfonamide improve blood-brain barrier penetration, as shown in BOILED-Egg diagrams .

Q. What strategies address discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies (e.g., 6-methyl-pyridinyl vs. benzhydryl groups) .

- Standardized Assays : Use consistent models (e.g., carrageenan-induced edema for anti-inflammatory activity vs. xenograft models for anticancer studies ).

- Dose-Response Curves : Validate bioactivity thresholds (e.g., safe doses <50 μM ).

Q. How can computational tools predict ADMET properties of these derivatives?

- Methodological Answer : Use platforms like Swiss ADME for absorption parameters (e.g., gastrointestinal absorption) and Pro Tox-II for toxicity profiles (e.g., hepatotoxicity risk) . Key parameters:

- Lipophilicity (LogP) : Optimal range 2–3 for bioavailability.

- Blood-Brain Barrier (BBB) Penetration : Predicted via BOILED-Egg models .

- CYP450 Inhibition : Assess drug-drug interaction risks.

Q. What experimental and theoretical methods evaluate photochemical properties like ESIPT (Excited-State Intramolecular Proton Transfer)?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorption/emission shifts (e.g., 300–400 nm for ESIPT-active derivatives) .

- Time-Dependent DFT (TD-DFT) : Simulate excited-state geometries and proton transfer barriers .

- Fluorescence Quenching Studies : Assess environmental effects (e.g., solvent polarity) on photostability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

- Methodological Answer :

Q. Why do some derivatives exhibit hepatotoxicity in silico but not in vitro?

- Methodological Answer :

- Metabolite Screening : Use liver microsomes to identify toxic metabolites not predicted in silico .

- Cellular Stress Markers : Measure ALT/AST release in hepatocyte cultures .

- Threshold Adjustments : Refine computational models with experimental EC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.